
2-(4-tert-butylphenoxy)-N-(3,5-dichlorophenyl)-2,2-difluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, use of catalysts, and specific conditions such as temperature and pressure .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
Environmental Analysis and Endocrine Disruption
- Endocrine Disruptor Detection : Research by Mol, Sunarto, and Steijger (2000) delved into gas chromatographic determination of hydroxyl-group containing endocrine disruptors, including compounds related to 4-tert-butylbenzoic acid and 4-tert-butylphenol. They utilized derivatization methods, including N-methyl-N-(tert.-butyldimethyltrifluoroacetamide), for sensitive detection in environmental samples like surface water (Mol, Sunarto, & Steijger, 2000).
Synthesis and Structural Analysis
Hydrogen Bond Studies : Romero and Margarita (2008) synthesized and analyzed compounds related to 2-amino-4-tert-butylphenol, demonstrating intra- and intermolecular hydrogen bonds in solution. These findings are essential for understanding the molecular structure and interactions of similar compounds (Romero & Margarita, 2008).
Substituted Phenol Analysis : Heberer and Stan (1997) successfully derivatized over 50 substituted phenols, including tert-butyl derivatives, to study their gas chromatographic and mass spectrometric properties. This work is critical for the identification and analysis of similar chemical structures (Heberer & Stan, 1997).
Antioxidant Activities
- Studying Antioxidant Properties : Barclay, Edwards, and Vinqvist (1999) investigated the antioxidant activities of various phenols, including 2,6-di-tert-butylphenol. Understanding these properties is crucial for the development of compounds with potential therapeutic benefits (Barclay, Edwards, & Vinqvist, 1999).
Novel Synthesis Techniques
Synthesizing Novel Compounds : Albanese et al. (1997) explored the synthesis of tert-butyl 2-(trifluoroacetylamino) carboxylates, demonstrating the chemoselective hydrolysis to tert-butyl 2-amino carboxylates. This research contributes to the broader understanding of synthesizing derivatives of difluoroacetamides (Albanese et al., 1997).
Development of Polyimides : Chern, Twu, and Chen (2009) synthesized new polyimides containing di-tert-butyl side groups, demonstrating their high glass transition temperatures and excellent solubility. This research is crucial for the development of materials with high thermal stability (Chern, Twu, & Chen, 2009).
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(3,5-dichlorophenyl)-2,2-difluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2F2NO2/c1-17(2,3)11-4-6-15(7-5-11)25-18(21,22)16(24)23-14-9-12(19)8-13(20)10-14/h4-10H,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIPSPANLJDCND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(C(=O)NC2=CC(=CC(=C2)Cl)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)pentanoic acid](/img/structure/B2748985.png)
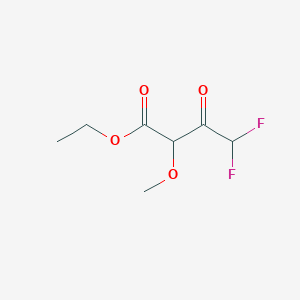


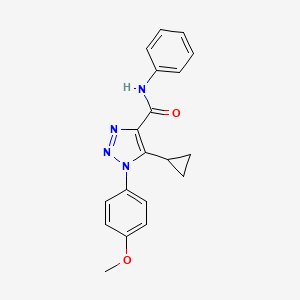
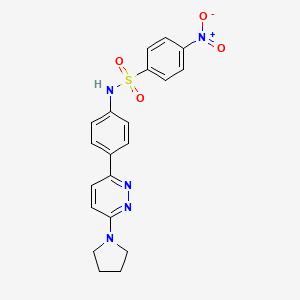
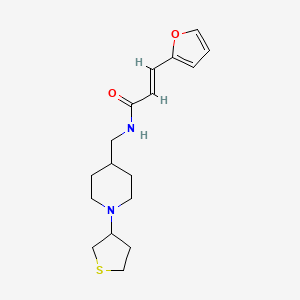
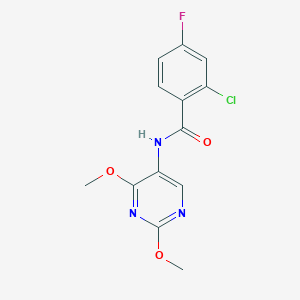

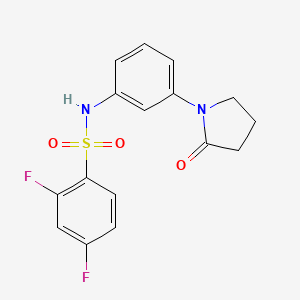
![N-[[4-(2,5-dimethylphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2748997.png)

![2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2749005.png)
